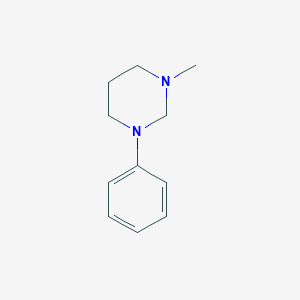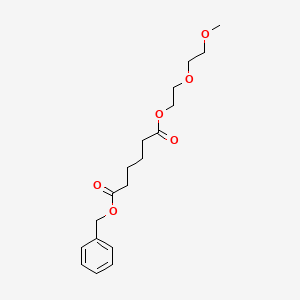
Benzyl 2-(2-methoxyethoxy)ethyl hexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(2-methoxyethoxy)ethyl hexanedioate is an organic compound with the molecular formula C18H26O6. It is a diester derived from hexanedioic acid (adipic acid) and contains benzyl and 2-(2-methoxyethoxy)ethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl 2-(2-methoxyethoxy)ethyl hexanedioate can be synthesized through esterification reactions involving hexanedioic acid and the corresponding alcohols. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, industrial production may incorporate purification techniques such as chromatography and crystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-(2-methoxyethoxy)ethyl hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl or 2-(2-methoxyethoxy)ethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of hexanedioic acid derivatives.
Reduction: Formation of benzyl alcohol and 2-(2-methoxyethoxy)ethanol.
Substitution: Formation of various substituted esters and ethers.
Aplicaciones Científicas De Investigación
Benzyl 2-(2-methoxyethoxy)ethyl hexanedioate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug delivery systems.
Medicine: Explored for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of Benzyl 2-(2-methoxyethoxy)ethyl hexanedioate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active components, which may interact with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl hexanedioate: Lacks the 2-(2-methoxyethoxy)ethyl group, resulting in different chemical properties and applications.
2-(2-methoxyethoxy)ethyl hexanedioate:
Dibenzyl hexanedioate: Contains two benzyl groups, which may affect its solubility and reactivity compared to Benzyl 2-(2-methoxyethoxy)ethyl hexanedioate
Uniqueness
This compound is unique due to the presence of both benzyl and 2-(2-methoxyethoxy)ethyl groups.
Propiedades
Número CAS |
549533-43-9 |
|---|---|
Fórmula molecular |
C18H26O6 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
6-O-benzyl 1-O-[2-(2-methoxyethoxy)ethyl] hexanedioate |
InChI |
InChI=1S/C18H26O6/c1-21-11-12-22-13-14-23-17(19)9-5-6-10-18(20)24-15-16-7-3-2-4-8-16/h2-4,7-8H,5-6,9-15H2,1H3 |
Clave InChI |
IJYDJPCWMHHAEL-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOC(=O)CCCCC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-5-phenyl-1H-pyrrole](/img/structure/B14217792.png)
![(2S)-2-[(But-2-en-1-yl)oxy]propanoic acid](/img/structure/B14217795.png)
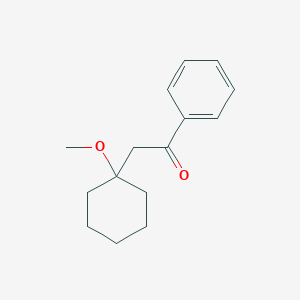
![2-Nitro-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14217812.png)
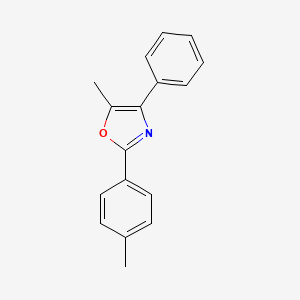
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine](/img/structure/B14217827.png)
![N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide](/img/structure/B14217831.png)
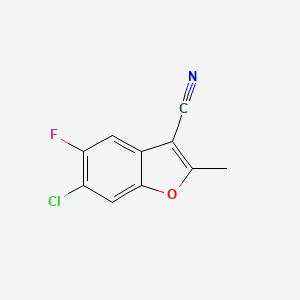
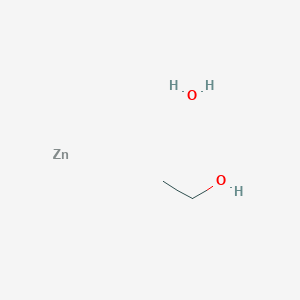
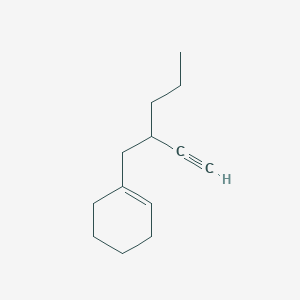
![Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-](/img/structure/B14217861.png)
![5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine](/img/structure/B14217863.png)

